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Compound Name: Almokalant

Cat. No.: B15285000 Get Quote

An In-depth Technical Guide on the Core Preclinical and Clinical Research of Almokalant as a

Class III Antiarrhythmic Agent

Executive Summary
Almokalant emerged from early research as a potent and selective Class III antiarrhythmic

agent, primarily exerting its effect through the blockade of the rapid component of the delayed

rectifier potassium current (IKr), encoded by the human ether-a-go-go-related gene (hERG).

This action leads to a prolongation of the cardiac action potential duration (APD) and the

effective refractory period (ERP), underlying its antiarrhythmic potential. Extensive preclinical

investigations in various animal models, including rabbit, guinea pig, and dog, demonstrated its

dose-dependent effects on cardiac repolarization. Clinical studies further explored its efficacy in

treating supraventricular arrhythmias. However, a significant proarrhythmic potential,

manifesting as Torsades de Pointes (TdP), was also identified, a characteristic shared by many

hERG-blocking agents. This technical guide provides a comprehensive overview of the

foundational research on Almokalant, detailing its mechanism of action, summarizing key

quantitative data from preclinical and clinical studies, and outlining the experimental protocols

employed in its early evaluation.

Mechanism of Action: Selective hERG Channel
Blockade
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Almokalant's primary mechanism of action is the selective blockade of the hERG potassium

channel, which is responsible for the IKr current critical for phase 3 repolarization of the cardiac

action potential.[1][2][3] This blockade is use-dependent, meaning the channel is more

susceptible to blockade in the open state.[4][5] Almokalant is believed to bind to a site within

the inner cavity of the hERG channel, trapping the drug molecule as the channel closes.[1][2]

This trapping contributes to its slow recovery from block.[4] The key amino acid residues

Tyr652 and Phe656 in the S6 domain of the hERG channel are crucial for the binding of many

high-affinity blockers, and it is likely that Almokalant interacts with these or nearby residues.

The inhibition of IKr by Almokalant leads to a delay in potassium efflux during repolarization,

resulting in a prolongation of the action potential duration (APD) across various cardiac tissues.

[4][6] This extended repolarization increases the effective refractory period (ERP) of cardiac

myocytes, making them less susceptible to premature re-excitation and thereby interrupting re-

entrant arrhythmia circuits.[7]
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Figure 1: Almokalant's mechanism of action and electrophysiological consequences.

Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies on

Almokalant.

Table 1: Preclinical Electrophysiology and Proarrhythmia
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Parameter Species/Model
Concentration/
Dose

Result Reference(s)

IC50 for IK Block

Rabbit

Ventricular

Myocytes

5 x 10-8 M

Half-maximal

block of the

delayed rectifier

K+ current for 2-

second voltage

clamps to +20

mV.

[4]

Action Potential

Duration (APD)

Guinea Pig

Ventricular

Myocytes

10-6 M

Significant

reduction in the

tail current (Itail)

of the delayed

rectifier K+

current (IK).

[1]

QTc Interval

Prolongation

Anesthetized

Dogs
0.35 µg/kg (IV)

Increased from

9.5 ± 0.3 to 10.4

± 0.5 msec.

[8]

Incidence of

Torsades de

Pointes (TdP)

Anesthetized

Rabbits
26 µg/kg (IV) 20% [7]

88 µg/kg (IV) 40% [7]

260 µg/kg (IV) 33% [7]

Table 2: Clinical Electrophysiology and Efficacy in Supraventricular Tachycardia (SVT)
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Parameter
Patient
Population

Plasma
Concentration

Result Reference(s)

QT Interval

Increase during

Tachycardia

82 patients with

AVRT or AVNRT
50 nmol/L 5% (p = 0.001) [7]

100 nmol/L 10% (p = 0.001) [7]

Incidence of

Bundle Branch

Block during

Tachycardia

20 nmol/L 13% [7]

50 nmol/L 25% [7]

100 nmol/L 50% [7]

150 nmol/L 33% [7]

Conversion Rate

of Atrial

Tachyarrhythmia

s

100 patients with

atrial

fibrillation/flutter

Total dose of 25

± 4 mg over 6

hours

32% [9]

Incidence of

Torsades de

Pointes (TdP)

100 patients with

atrial

fibrillation/flutter

Total dose of 25

± 4 mg over 6

hours

4% [9]

Corrected QT

(QTc) Interval

Increase

9 post-

myocardial

infarction

patients with

ventricular

arrhythmias

4.5 mg (12.8

µmol) IV over 10

minutes

Increased from

445 ± 18 ms to

548 ± 53 ms (p =

0.0015)

[10]

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings.

Below are summaries of key experimental protocols used in the early research of Almokalant.
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In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Objective: To characterize the effects of Almokalant on the delayed rectifier potassium current

(IK) in isolated cardiac myocytes.

Cell Preparation:

Ventricular myocytes were isolated from rabbit or guinea pig hearts by enzymatic digestion,

typically using collagenase and protease.[1][4]

Recording Technique:

The whole-cell configuration of the patch-clamp technique was used to record membrane

currents.[1][4][11][12]

Glass micropipettes with a resistance of 1-3 MΩ were filled with an internal solution and used

to form a high-resistance (gigaohm) seal with the cell membrane.

The membrane patch was then ruptured by gentle suction to allow electrical access to the

cell interior.

Solutions:

Internal (Pipette) Solution (Typical): Contained (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10

EGTA, 5 MgATP, adjusted to pH 7.2 with KOH.

External (Bath) Solution (Typical): Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl,

1.8 CaCl2, 1 MgCl2, 10 glucose, 10 HEPES, adjusted to pH 7.4 with NaOH.

Voltage-Clamp Protocol:

A common protocol to elicit and measure IK involved a holding potential of -40 mV or -50 mV.

[1][4]

Depolarizing voltage steps of varying durations (e.g., 2 seconds) and potentials (e.g., to +20

mV) were applied to activate the channels.[4]
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The tail current upon repolarization to a more negative potential (e.g., -40 mV) was often

measured to assess the extent of channel block.

Use-dependency was investigated by applying trains of depolarizing pulses at different

frequencies.[4][5]
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Figure 2: General workflow for whole-cell patch-clamp experiments.

In Vivo Proarrhythmia Assessment: Anesthetized Rabbit
Model
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Objective: To assess the proarrhythmic potential of Almokalant, specifically its ability to induce

Torsades de Pointes (TdP).[7][13]

Animal Preparation:

Rabbits were anesthetized, commonly with a combination of agents such as chloralose or

isoflurane.[7][14]

The animals were ventilated, and physiological parameters such as blood pressure and ECG

were continuously monitored.

To increase susceptibility to TdP, animals were often pre-treated with an alpha-1

adrenoceptor agonist like methoxamine to induce bradycardia and enhance arrhythmogenic

substrate.[13][15] In some models, atrioventricular block was created to induce bradycardia.

[14]

Drug Administration and Dosing:

Almokalant was administered intravenously (IV) as a bolus or infusion at escalating doses.

[7]

A typical dosing regimen involved administering doses such as 26, 88, and 260 µg/kg over 5

minutes with a 20-minute interval between doses.[7]

Data Acquisition and Analysis:

A continuous 12-lead ECG was recorded to monitor heart rate, QT interval, and the

occurrence of arrhythmias.

The QT interval was corrected for heart rate (QTc) using a species-appropriate formula.

The incidence and duration of ventricular arrhythmias, including ventricular tachycardia and

TdP, were quantified.
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Figure 3: Workflow for the anesthetized rabbit model of Torsades de Pointes.

Synthesis and Structure-Activity Relationship (SAR)
Detailed information regarding the specific synthetic pathway for Almokalant and

comprehensive structure-activity relationship (SAR) studies are not extensively available in the

public scientific literature. This is common for compounds developed within the pharmaceutical

industry where such information is often proprietary.
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However, based on the chemical structure of Almokalant, (S)-4-[3-[ethyl[3-

(propylsulfinyl)propyl]amino]-2-hydroxypropoxy]benzonitrile, and general knowledge of

medicinal chemistry for Class III antiarrhythmics, some inferences can be made. The synthesis

would likely involve the coupling of a substituted phenol with an epoxide, followed by the

introduction of the side chain containing the secondary amine and sulfoxide moieties. The

stereochemistry of the hydroxyl group is crucial for its activity.

SAR studies for hERG blockers generally focus on optimizing the balance between potency

and selectivity while minimizing proarrhythmic risk. Key structural features that are often

manipulated include the nature and length of the side chain, the type and position of

substituents on the aromatic ring, and the basicity of the amine group. The goal is to identify

compounds with a favorable pharmacokinetic and pharmacodynamic profile.

Conclusion
The early research and discovery of Almokalant provided valuable insights into the therapeutic

potential and inherent risks of selective IKr blockade. The preclinical and clinical studies

systematically characterized its electrophysiological effects, demonstrating a clear mechanism

of action and dose-dependent prolongation of cardiac repolarization. While showing promise

for the treatment of supraventricular arrhythmias, the proarrhythmic risk of Torsades de

Pointes, a consequence of its potent hERG channel inhibition, ultimately limited its clinical

development. The in-depth technical understanding gained from the study of Almokalant and

similar agents has been instrumental in shaping the current strategies for the safety

assessment of new chemical entities and the ongoing search for safer and more effective

antiarrhythmic drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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